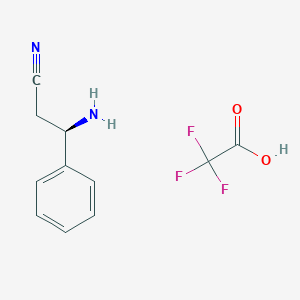

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

Description

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid (TFA) is a chiral organic compound comprising a nitrile group, a stereospecific amino group, and a phenyl substituent, paired with trifluoroacetic acid as a counterion. Its molecular formula is C₁₁H₁₁F₃N₂O₂, with a molecular weight of 260.22 g/mol . The compound exhibits a stereospecific (3R) configuration, critical for its interactions in asymmetric synthesis and pharmaceutical applications.

Trifluoroacetic acid, a strong carboxylic acid (pKa ~0.23), enhances solubility in organic solvents and facilitates deprotection of acid-labile groups like tert-butoxycarbonyl (Boc) in peptide synthesis . The compound’s stability under acidic conditions and its role in generating bioactive intermediates make it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

(3R)-3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMJUYVCSUVRBM-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC#N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzaldehyde, ammonia, and acrylonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired stereochemistry.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

- Nitrile group : Imparts rigidity and influences hydrogen bonding.

- Amino group: Enables participation in nucleophilic reactions and salt formation.

- Phenyl ring : Enhances lipophilicity and π-π stacking interactions.

Table 1: Comparison with Structurally Related TFA Salts

Physicochemical and Reactivity Differences

Acidity and Solubility :

- TFA’s strong acidity (compared to acetic acid) enables efficient deprotection of Boc groups in peptide synthesis, as seen in and . Its low basicity and high dielectric constant (~39) enhance solubility of polar intermediates .

- In contrast, acetic acid (pKa ~4.76) is less effective for acid-sensitive reactions but is preferred in milder conditions .

Steric and Electronic Effects :

- The cyclopentyl-pyrrolopyrimidine derivative (Table 1, Row 2) exhibits higher steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the phenyl-propanenitrile analog .

- The pinanediol boronate (Table 1, Row 3) leverages boron’s electrophilicity for proteasome inhibition, a feature absent in nitrile-based compounds .

Biological Activity :

- Pyrrolopyrimidine-containing compounds () target kinase enzymes due to their planar heterocyclic structure, whereas the phenyl-propanenitrile scaffold is more suited for CNS drug candidates owing to its lipophilicity .

Biological Activity

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid (TFA), is a compound of interest in medicinal chemistry due to its potential biological activities. TFA is known for its role as a counterion in various pharmaceutical applications, particularly in enhancing the solubility and stability of drug formulations. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

(3R)-3-Amino-3-phenylpropanenitrile is characterized by the following chemical structure:

- Molecular Formula : C10H12F3N

- Molecular Weight : 213.21 g/mol

- Functional Groups : Amino group, nitrile group, trifluoroacetyl group

The biological activity of (3R)-3-amino-3-phenylpropanenitrile is influenced by its interaction with various biological targets. The trifluoroacetate salt form is particularly relevant in pharmacological studies due to its enhanced solubility and stability in aqueous environments. The following mechanisms have been noted:

- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, with studies indicating that the presence of TFA can modulate the activity of certain antimicrobial compounds by affecting their solubility and bioavailability .

- Cytotoxicity : Research has indicated that compounds similar to (3R)-3-amino-3-phenylpropanenitrile exhibit cytotoxic effects on cancer cell lines. For instance, compounds bearing similar structural motifs have been tested against various cancer types, demonstrating dose-dependent cytotoxicity .

- Protein Kinase Inhibition : The compound may also influence protein phosphorylation pathways, which are critical in cancer and inflammatory diseases. Inhibitors targeting protein kinases are being explored for their therapeutic potential against hyperproliferative diseases .

Antibacterial Activity

A focused study evaluated the antibacterial effects of a series of guanidine derivatives, including those with TFA as a counterion. The results indicated that while the trifluoroacetate salts maintained comparable antibacterial profiles to their hydrochloride counterparts, the free base forms exhibited reduced potency . This underscores the importance of counterion selection in drug formulation.

Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that (3R)-3-amino-3-phenylpropanenitrile exhibits significant cytotoxicity against several cancer cell lines, including HeLa and MCF7 cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity . These findings suggest its potential utility in cancer therapy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.